molecular formula C10H14N5Na2O10PS B14760925 ApsSodiumsalt

ApsSodiumsalt

Cat. No.: B14760925
M. Wt: 473.27 g/mol
InChI Key: AVYOIJBTXNOSSY-IDIVVRGQSA-N
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Description

ApsSodiumsalt, also known as Adenosine 5’-phosphosulfate sodium salt, is a chemical compound with the molecular formula C10H13N5NaO10PS. It is a derivative of adenosine monophosphate (AMP) and plays a crucial role in various biochemical processes. This compound is primarily used in research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

ApsSodiumsalt can be synthesized through the phosphorylation of adenosine monophosphate (AMP) using sulfur trioxide or its derivatives. The reaction typically involves the use of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical synthesis involving the reaction of AMP with sulfur trioxide or its derivatives. The process is optimized for high yield and purity, and involves multiple purification steps such as crystallization and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ApsSodiumsalt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form adenosine 5’-phosphosulfate (APS).

    Reduction: It can be reduced to form adenosine monophosphate (AMP).

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Adenosine 5’-phosphosulfate (APS)

    Reduction: Adenosine monophosphate (AMP)

    Substitution: Various adenosine derivatives depending on the nucleophile used.

Scientific Research Applications

ApsSodiumsalt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a catalyst in polymerization reactions.

    Biology: It plays a role in the study of nucleotide metabolism and enzyme kinetics.

    Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool in biochemical assays.

    Industry: It is used in the production of detergents, cleaning agents, and as a bleaching agent in the textile industry.

Mechanism of Action

ApsSodiumsalt exerts its effects through its ability to donate a phosphate group in biochemical reactions. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze the transfer of the phosphate group to other molecules. This process is essential for the regulation of various cellular processes, including energy metabolism, signal transduction, and DNA synthesis.

Comparison with Similar Compounds

ApsSodiumsalt is similar to other nucleotide derivatives such as:

  • Adenosine monophosphate (AMP)
  • Adenosine diphosphate (ADP)
  • Adenosine triphosphate (ATP)

Uniqueness

This compound is unique due to its ability to act as both a phosphate donor and a sulfate donor in biochemical reactions. This dual functionality makes it a valuable tool in research and industrial applications.

List of Similar Compounds

  • Adenosine monophosphate (AMP)
  • Adenosine diphosphate (ADP)
  • Adenosine triphosphate (ATP)
  • Adenosine 5’-phosphosulfate (APS)

Properties

Molecular Formula

C10H14N5Na2O10PS

Molecular Weight

473.27 g/mol

InChI

InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/t4-,6-,7-,10-;;/m1../s1

InChI Key

AVYOIJBTXNOSSY-IDIVVRGQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na].[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na].[Na]

Origin of Product

United States

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